Galidesivir Galidesivir Galidesivir is an adenosine analogue that has been investigated for use against Zaire Ebolavirus. In animal studies, galidesivir was effective in increasing the survival rates from infections caused by various pathogens, including Ebola, Marburg, Yellow Fever and Zika viruses. In vitro, it displayed broad-spectrum antiviral activity against various negative- and positive-sense RNA viruses, including coronaviruses, filoviruses, and arenaviruses. Phase 1 clinical trials have begun to determine the safety of this drug in humans. Because of its activity against other coronaviruses, it may be studied as a potential therapy for COVID-19.
Galidesivir is an adenosine analog and RNA polymerase inhibitor, with potential broad-spectrum antiviral activity. Upon administration, galidesivir is metabolized to its monophosphate form, which is then converted into the active triphosphate nucleotide. Galidesivir triphosphate binds to viral RNA-dependent RNA polymerase (RdRp) and gets incorporated into the growing viral RNA strand, which leads to premature chain termination. This prevents viral transcription and replication.
Brand Name: Vulcanchem
CAS No.: 249503-25-1
VCID: VC0515620
InChI: InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1
SMILES: C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol

Galidesivir

CAS No.: 249503-25-1

VCID: VC0515620

Molecular Formula: C11H15N5O3

Molecular Weight: 265.27 g/mol

* For research use only. Not for human or veterinary use.

Galidesivir - 249503-25-1

Description

Galidesivir, also known as BCX4430 or Immucillin-A, is a synthetic adenosine analog that has been extensively studied for its broad-spectrum antiviral properties. Initially developed as a potential treatment for hepatitis C, it has shown efficacy against a wide range of RNA viruses, including filoviruses (such as Ebola and Marburg), flaviviruses (like Zika and Yellow Fever), and coronaviruses (including SARS-CoV-2) .

Mechanism of Action

Galidesivir acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor. It is metabolized into its active triphosphate form, which then binds to viral RdRp, leading to premature termination of the viral RNA strand. This mechanism effectively disrupts viral replication and transcription .

Antiviral Activity

Galidesivir has demonstrated broad-spectrum antiviral activity against various RNA viruses, including:

  • Filoviruses: Ebola and Marburg viruses

  • Flaviviruses: Zika, Yellow Fever, and Rift Valley Fever viruses

  • Coronaviruses: Including SARS-CoV-2

  • Other RNA viruses: Bunyaviruses, arenaviruses, paramyxoviruses, orthomyxoviruses, and picornaviruses .

In Vitro and In Vivo Studies

  • In Vitro: Displays antiviral activity with EC50 values ranging from 3 μM to >100 μM against various RNA viruses .

  • In Vivo: Effective in animal models for Ebola, Marburg, Yellow Fever, Zika, and Rift Valley Fever viruses, often showing efficacy even when administered post-infection .

Clinical Trials and Development

Galidesivir has progressed to Phase I clinical trials to assess its safety and efficacy in humans. It is being evaluated as a potential treatment for COVID-19 and as a medical countermeasure for Marburg virus disease .

Current Status

  • Phase I Trials: Ongoing for safety evaluation.

  • Potential Indications: COVID-19, Marburg virus disease, and other RNA viral infections.

Table: Galidesivir's Antiviral Spectrum

Viral FamilyExamples of VirusesActivity
FilovirusesEbola, MarburgHigh efficacy in animal models
FlavivirusesZika, Yellow FeverEffective in animal models
CoronavirusesSARS-CoV-2Potential therapy for COVID-19
BunyavirusesRift Valley FeverLimits infection in animal models
ArenavirusesLassa FeverBroad-spectrum activity
ParamyxovirusesRespiratory Syncytial VirusBroad-spectrum activity
OrthomyxovirusesInfluenzaBroad-spectrum activity
PicornavirusesRhinovirusesBroad-spectrum activity
CAS No. 249503-25-1
Product Name Galidesivir
Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
IUPAC Name (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
Standard InChI InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1
Standard InChIKey AMFDITJFBUXZQN-KUBHLMPHSA-N
Isomeric SMILES C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O
SMILES C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O
Canonical SMILES C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O
Synonyms 2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
BCX-4430
BCX4430
Galidesivir
ImmA cpd
immucillin A
immucillin-A
Reference 1: Elfiky AA. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study [published online ahead of print, 2020 Mar 25]. Life Sci. 2020;253:117592. doi:10.1016/j.lfs.2020.117592 2: Eyer L, Nougairède A, Uhlířová M, et al. An E460D Substitution in the NS5 Protein of Tick-Borne Encephalitis Virus Confers Resistance to the Inhibitor Galidesivir (BCX4430) and Also Attenuates the Virus for Mice. J Virol. 2019;93(16):e00367-19. Published 2019 Jul 30. doi:10.1128/JVI.00367-19 3: Westover JB, Mathis A, Taylor R, et al. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters. Antiviral Res. 2018;156:38‐45. doi:10.1016/j.antiviral.2018.05.013
PubChem Compound 10445549
Last Modified Aug 15 2023

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